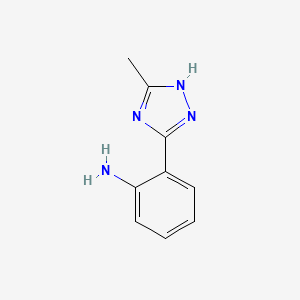

2-(3-methyl-1H-1,2,4-triazol-5-yl)aniline

Beschreibung

Molecular Properties and Structural Data

The compound's structural elucidation has been accomplished through comprehensive spectroscopic analysis, including proton and carbon-13 nuclear magnetic resonance spectroscopy, as well as high-resolution mass spectrometry. These analytical techniques have confirmed the proposed connectivity and provided detailed information about the electronic environment of individual atoms within the molecular framework.

Historical Context of 1,2,4-Triazole Derivatives in Heterocyclic Chemistry

The historical development of 1,2,4-triazole chemistry traces its origins to the pioneering work of Bladin in 1885, who first coined the term "triazole" to describe the five-membered heterocyclic ring system containing three nitrogen atoms and possessing the molecular formula C₂H₃N₃. This foundational work established the nomenclature and basic structural understanding that would guide subsequent research in triazole chemistry for more than a century.

The early synthesis of 1,2,4-triazole derivatives relied heavily on classical condensation reactions, most notably the Einhorn-Brunner reaction described in 1905 and the Pellizzari reaction discovered in 1911. The Einhorn-Brunner reaction, initially described by Alfred Einhorn and later expanded by Karl Brunner in 1914, involved the condensation of imides with alkyl hydrazines to form isomeric mixtures of 1,2,4-triazoles. This methodology provided one of the first reliable synthetic approaches to accessing substituted triazole derivatives, establishing the foundation for more sophisticated synthetic strategies.

The Pellizzari reaction, discovered by Guido Pellizzari, represented an alternative synthetic pathway involving the reaction of amides with hydrazides to form 1,2,4-triazole products. Unlike the Einhorn-Brunner reaction, the Pellizzari reaction was not regioselective, but it provided access to different substitution patterns and expanded the synthetic toolbox available to heterocyclic chemists. Both reactions required harsh conditions, including high temperatures and extended reaction times, which limited their practical applications until the development of modern synthetic modifications.

Historical Milestones in 1,2,4-Triazole Development

The recognition of antifungal activities in azole derivatives in 1944 marked a pivotal moment in triazole chemistry, as it demonstrated the significant biological potential of these heterocyclic systems. This discovery catalyzed intensive research efforts focused on developing clinically relevant triazole-based pharmaceuticals, leading to the eventual development of important antifungal agents such as fluconazole, itraconazole, voriconazole, and posaconazole.

The mechanistic understanding of triazole biological activity evolved throughout the latter half of the twentieth century, with researchers establishing that triazole rings could coordinate with heme iron centers in cytochrome P450 enzymes. This coordination mechanism explained the antifungal activity observed in many triazole derivatives, as it resulted in the inhibition of ergosterol synthesis through blocking of the P450-dependent enzyme CYP51.

Modern triazole chemistry has expanded far beyond its historical origins, encompassing sophisticated synthetic methodologies, comprehensive mechanistic understanding, and diverse applications across multiple scientific disciplines. The development of click chemistry and copper-catalyzed azide-alkyne cycloaddition reactions has revolutionized triazole synthesis, providing efficient and selective methods for constructing complex triazole-containing molecules.

Structural Significance of Aniline-Triazole Hybrid Architectures

The structural integration of aniline and triazole moieties represents a sophisticated approach to molecular design that leverages the complementary properties of both heterocyclic systems. Aniline-triazole hybrid architectures, exemplified by this compound, combine the electron-rich aromatic character of the aniline system with the electron-deficient, nitrogen-rich environment of the triazole ring. This combination creates unique electronic properties that can be exploited for various chemical and biological applications.

The planar molecular geometry characteristic of both aniline and 1,2,4-triazole systems facilitates optimal overlap between their respective π-electron systems. In this compound, the direct connection between the triazole ring and the benzene ring at the ortho position relative to the amino group creates an extended conjugated system that influences both the electronic properties and reactivity patterns of the hybrid molecule.

The tautomeric behavior of the triazole ring system adds an additional layer of structural complexity to aniline-triazole hybrids. The 1,2,4-triazole ring can exist in two principal tautomeric forms, with the 1H-tautomer being thermodynamically favored over the 4H-tautomer. This tautomeric equilibrium affects the hydrogen bonding patterns, coordination capabilities, and overall molecular recognition properties of the hybrid system.

Recent structure-activity relationship studies have revealed important insights into the significance of substitution patterns in aniline-triazole hybrid compounds. Research conducted on related 2-(1H-1,2,4-triazol-5-yl)aniline derivatives has demonstrated that the introduction of specific substituents, such as the methyl group at the 3-position of the triazole ring, can significantly influence biological activity patterns. These studies have shown that cycloalkyl substitutions at the triazole ring can lead to enhanced antibacterial activity, while modifications to the aniline moiety through halogen introduction can either enhance or diminish biological potency depending on the specific substitution pattern.

Structural Features and Their Implications

The amphoteric nature of the 1,2,4-triazole ring system contributes significantly to the versatility of aniline-triazole hybrid architectures. The triazole ring can function as both a proton acceptor and donor, with distinct pKa values governing its behavior in different chemical environments. The pKa of 1,2,4-triazolium ion is 2.45, while the neutral molecule exhibits a pKa of 10.26. This dual acid-base character, combined with the basic properties of the aniline amino group, creates molecules with sophisticated pH-dependent behavior.

The synthetic accessibility of aniline-triazole hybrid compounds has been enhanced through the development of efficient coupling methodologies. Modern synthetic approaches often employ copper-catalyzed cycloaddition reactions between appropriately functionalized aniline derivatives and azide precursors, allowing for the construction of diverse triazole-aniline architectures with good yields and selectivity. These synthetic advances have facilitated systematic structure-activity relationship studies and enabled the preparation of compound libraries for biological screening.

Eigenschaften

IUPAC Name |

2-(5-methyl-1H-1,2,4-triazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,10H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFKRUNSFYRBSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25568-69-8 | |

| Record name | 2-(3-methyl-1H-1,2,4-triazol-5-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesis via Hydrazine and Nitrile Cyclization

- Step 1: Hydrazine hydrate reacts with nitrile derivatives under microwave irradiation at 170°C for 25 minutes, leading to the formation of the triazole ring.

- Step 2: The intermediate is then acylated with oxalyl chloride in dichloromethane, followed by condensation with aniline derivatives.

- Step 3: Deprotection and reduction steps yield the target compound.

This method benefits from microwave-assisted cyclization, reducing reaction time and improving yield.

Synthesis from Halogenated Aromatic Precursors

- Step 1: Halogenated aromatic compounds like 3-bromo-2-methoxybenzonitrile undergo nucleophilic substitution with N-methylformazide or hydrazine derivatives.

- Step 2: Intramolecular cyclization is induced via reflux in polar solvents such as dichloromethane with bases like N,N-diisopropylethylamine.

- Step 3: Subsequent reduction of nitro groups or halogens yields the desired aniline-triazole compound.

This route is advantageous for its straightforwardness and compatibility with large-scale synthesis.

Data Tables Summarizing Reaction Conditions and Yields

Notes on Industrial and Environmental Considerations

- Flow chemistry techniques are increasingly employed to enhance safety, control, and scalability.

- Metal-free processes reduce environmental impact and cost.

- Use of common solvents like dichloromethane, methanol, and acetonitrile facilitates large-scale manufacturing.

- Reaction conditions are optimized for high yield and purity, with minimal by-products.

Research Findings and Innovations

Recent research emphasizes the development of microwave-assisted and flow synthesis methods that significantly reduce reaction times and improve yields. For example, a continuous-flow process for the construction of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid demonstrates high atom economy and safety, which can be adapted for the synthesis of the target compound.

Furthermore, innovative strategies involve in situ generation of reactive intermediates such as acyl chlorides, minimizing handling of hazardous reagents and streamlining multi-step syntheses.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-methyl-1H-1,2,4-triazol-5-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the triazole ring or the aniline moiety.

Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or aniline ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenated compounds for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the triazole or aniline ring.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

2-(3-methyl-1H-1,2,4-triazol-5-yl)aniline has been explored for its potential as a pharmaceutical agent due to the biological activities associated with triazole derivatives. These compounds are often investigated for:

- Antifungal Properties : Triazoles are widely recognized for their effectiveness against fungal infections.

- Antibacterial Activities : The compound may exhibit antibacterial properties, making it a candidate for developing new antibiotics.

Case Study : Research has shown that triazole derivatives can enhance the efficacy of existing antifungal medications by modifying their pharmacokinetic profiles. Studies on related compounds have indicated that structural modifications can lead to improved potency against resistant strains of fungi.

Material Science

The aromatic character of this compound makes it suitable for applications in:

- Organic Light Emitting Diodes (OLEDs) : Due to its stable structure and electronic properties, it can be used as a material in OLED technology.

Case Study : Investigations into triazole-based materials have demonstrated their ability to improve the performance and efficiency of OLEDs by enhancing light emission and stability under operational conditions.

Agricultural Chemistry

The compound's antifungal properties also position it as a potential candidate for agricultural applications:

- Fungicides : Research into similar triazole compounds has revealed their effectiveness in controlling fungal pathogens in crops.

Wirkmechanismus

The mechanism of action of 2-(3-methyl-1H-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets. The aniline moiety can also interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key Trends in Structure-Activity Relationships (SAR)

Substituent Size and Lipophilicity :

- Bulky groups (e.g., adamantyl) improve antifungal activity by enhancing membrane penetration and target binding .

- Aromatic substituents (e.g., indolyl) boost anticancer activity via π-stacking with hydrophobic enzyme pockets .

Electron-Donating vs. Electron-Withdrawing Groups :

- Methyl and cycloalkyl groups (electron-donating) stabilize triazole ring interactions with fungal CDAs .

- Halogens (electron-withdrawing) on the aniline moiety increase anticonvulsant potency but reduce solubility .

Hybrid Scaffolds :

- Replacement of triazole with oxadiazole (e.g., 2-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)aniline) alters binding modes but retains synthetic accessibility .

Molecular Docking and Binding Interactions

- Antifungal Targets : The methyl-triazole-aniline scaffold binds to chitin deacetylases (CDAs) via hydrogen bonds with Asp138 and hydrophobic interactions with Leu142 .

- Anticancer Targets : The indolyl-triazole-aniline derivative (a5) forms stable hydrogen bonds with EGFR’s Met793 and π-stacking with RET’s Phe864 .

Biologische Aktivität

2-(3-methyl-1H-1,2,4-triazol-5-yl)aniline is a compound belonging to the triazole family, known for its diverse biological activities. Triazoles have been extensively studied for their potential therapeutic applications, including antifungal, antibacterial, anticancer, and anticonvulsant properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Triazole derivatives are known to inhibit key enzymes and receptors in biological systems. For instance, they can inhibit acetylcholinesterase, leading to increased levels of acetylcholine and enhanced cholinergic neurotransmission. Additionally, triazoles have shown potential in targeting fungal cytochrome P450 enzymes, which are crucial for the biosynthesis of ergosterol in fungal cells .

Antifungal Activity

Triazole compounds have been widely researched for their antifungal properties. A study demonstrated that triazole derivatives exhibit significant antifungal activity against various fungal strains. The compound this compound was evaluated for its efficacy in inhibiting fungal growth in vitro. The results indicated that it possesses potent antifungal activity comparable to established antifungal agents .

Anticancer Activity

Research has indicated that certain triazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting key signaling pathways. For example, compounds similar to this compound have been shown to inhibit the ERK signaling pathway and induce cell cycle arrest in various cancer cell lines . The ability of these compounds to modulate cellular pathways highlights their potential as anticancer agents.

Anticonvulsant Activity

The anticonvulsant effects of triazole derivatives have also been explored. A study indicated that certain triazoloanilines demonstrated comparable anticonvulsant activity to lamotrigine, a commonly used antiepileptic drug. This suggests that this compound may possess similar therapeutic properties and warrants further investigation into its mechanism of action against seizures .

Case Studies and Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.